3-Methoxy-4-(pyrimidin-2-yloxy)aniline
Description
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3-methoxy-4-pyrimidin-2-yloxyaniline |
InChI |
InChI=1S/C11H11N3O2/c1-15-10-7-8(12)3-4-9(10)16-11-13-5-2-6-14-11/h2-7H,12H2,1H3 |
InChI Key |
WIIJDHNSQPDACK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OC2=NC=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents on the benzene ring and the pyrimidine moiety, influencing their physicochemical properties and applications:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: Chloro (Cl) and trifluoromethyl (CF$_3$) groups enhance stability and alter reactivity. Electron-Donating Groups: Methoxy (-OCH$_3$) groups improve solubility and hydrogen-bonding capacity, as seen in 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline (LCMS [M+H]+: 222.32) .
Heterocyclic Modifications: Thieno[3,2-d]pyrimidin-4-yloxy substituents () introduce a fused thiophene ring, which may enhance π-stacking interactions in biological systems.
Synthetic Routes :
- Reductive amination using NaBH$4$/I$2$ () and hydrogenation with Pd/C () are common for secondary amine formation.
- Iron powder and ammonium chloride () offer a cost-effective alternative for nitro group reduction.
Physicochemical Properties
- Molecular Weight : Ranges from 185.23 (3-(2-Methyl-4-pyrimidinyl)aniline) to 299 (trifluoromethyl-substituted analog), impacting pharmacokinetic parameters like absorption and distribution .
- Hydrogen Bonding : Methoxy and aniline groups facilitate intermolecular interactions, as evidenced by the crystal structure of 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yl-oxy]aniline .
Q & A
Q. What biomarkers or assays are suitable for tracking metabolic pathways of this compound in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
